1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide
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Description
“1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide” is a chemical compound with the molecular formula C15H13N3O3 . It has a molecular weight of 283.28 g/mol . The IUPAC name for this compound is N - [2- (7-oxofuro [2,3-c]pyridin-6-yl)ethyl]pyridine-2-carboxamide .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring and a furo[2,3-c]pyridin-6(7H)-yl group . The exact structure can be represented by the canonical SMILES string: C1=CC=NC (=C1)C (=O)NCCN2C=CC3=C (C2=O)OC=C3 .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 1.2, indicating its relative lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 75.4 Ų . The compound is neutral, with a formal charge of 0 .
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of novel pyrazolopyridine compounds, such as the one , often involves condensation reactions of pyrazole derivatives with activated carbonyl groups. For instance, Ghaedi et al. (2015) have demonstrated an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through this method, yielding new N-fused heterocycle products in good to excellent yields. This process underscores the utility of pyrazole derivatives in generating complex heterocyclic structures, potentially applicable in pharmaceuticals and materials science (Ghaedi et al., 2015).
Biological Evaluation and Applications
Research on pyrazole and pyrazolopyridine derivatives has also explored their biological activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study illustrates the therapeutic potential of pyrazole-based compounds in treating various diseases, including cancer and inflammatory disorders. The structure-activity relationship analysis in this research could inform future design and development of new drugs based on pyrazole carboxamide frameworks (Rahmouni et al., 2016).
properties
IUPAC Name |
1-ethyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-19-8-4-12(17-19)14(20)16-6-9-18-7-3-11-5-10-22-13(11)15(18)21/h3-5,7-8,10H,2,6,9H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJGSLVOVDTXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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